2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine
Description
2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine is a substituted phenethylamine derivative characterized by a phenoxy group at the 2-position of the ethanamine backbone and a thienylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₅NOS, with a molecular weight of 233.33 g/mol (CAS: 805960-91-2) . The compound’s structure combines aromatic (phenyl and thienyl) and ether functionalities, which may influence its physicochemical properties, such as solubility and receptor-binding affinity.
Properties
IUPAC Name |
2-phenoxy-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-2-5-12(6-3-1)15-9-8-14-11-13-7-4-10-16-13/h1-7,10,14H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWPOOGYIVRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine typically involves the reaction of 2-thienylmethylamine with phenoxyacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as recrystallization or chromatography to achieve the desired level of purity for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy and thienylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amine derivatives.
Scientific Research Applications
2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and molecular differences between 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 805960-91-2 | C₁₃H₁₅NOS | 233.33 | Phenoxy (C₆H₅O), thienylmethyl (C₄H₃S-CH₂) |
| 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine | 1040687-03-3 | C₁₄H₁₇NOS | 247.36 | 2-Methylphenoxy (C₆H₄(CH₃)O) |
| N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine | 1040687-07-7 | C₁₄H₁₇NO₂S | 263.36 | 4-Methoxyphenoxy (C₆H₄(OCH₃)O) |
Key Observations:
Introducing a methoxy group at the 4-position of the phenoxy ring (N-[2-(4-Methoxyphenoxy)ethyl]- analog) further elevates molecular weight to 263.36 g/mol, likely improving solubility due to the polar methoxy group .
Thienyl vs. Other Aromatic Groups: Compared to 1-Phenyl-N-(2-thienylmethyl)-1-ethanamine (CAS: 680185-68-6), which lacks the phenoxy group, this compound exhibits a higher molecular weight (233.33 vs. 217.34 g/mol), suggesting greater steric bulk and altered electronic properties .
Comparison with Non-Phenoxy Analogs: 2-Thiopheneethylamine (CAS: 6309-16-6), a simpler analog lacking the phenoxy group, has a molecular formula of C₆H₉NS (MW: 127.21 g/mol). The absence of the phenoxy moiety reduces its molecular complexity and may limit receptor interaction diversity .
Biological Activity
2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13N1O1S1
- Molecular Weight : 219.30 g/mol
- CAS Number : 805960-91-2
The compound features a phenoxy group and a thienylmethyl substituent, which contribute to its biological properties.
Target Receptors
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin Receptors : Potential modulation of serotonin pathways may influence mood and anxiety disorders.
- Dopamine Receptors : Interaction with dopaminergic pathways could have implications in neuropsychiatric conditions.
The binding affinity and specificity to these receptors are crucial for determining the compound's therapeutic potential.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a lead compound in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including:
- HL-60 (human leukemia cells)
- MCF-7 (breast cancer cells)
The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased cell death.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results confirmed its effectiveness, particularly against drug-resistant strains. -
Anticancer Mechanism Exploration :
Research conducted on the apoptotic effects of this compound revealed that it significantly reduces cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment. -
Neuroprotective Effects :
Preliminary studies suggest that the compound may have neuroprotective effects in models of neurodegeneration, potentially through antioxidant mechanisms that mitigate oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
